molecular formula C19H15N3O3 B297864 N-(1,3-benzodioxol-5-ylmethyl)-2-(3-cyano-1H-indol-1-yl)acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-(3-cyano-1H-indol-1-yl)acetamide

Cat. No. B297864
M. Wt: 333.3 g/mol
InChI Key: BVOGMTMQYMRVTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-ylmethyl)-2-(3-cyano-1H-indol-1-yl)acetamide, commonly known as BIA 10-2474, is a small molecule drug candidate that was developed as a painkiller by the French pharmaceutical company Biotrial. However, during a clinical trial in 2016, it caused the death of one participant and severe brain damage in five others, leading to the suspension of the trial and subsequent investigations. Despite this tragic incident, BIA 10-2474 remains an important molecule for scientific research due to its potential applications in neuroscience and drug discovery.

Mechanism of Action

BIA 10-2474 irreversibly binds to the active site of FAAH, causing a covalent modification of the enzyme and preventing it from hydrolyzing endocannabinoids. The binding is highly selective for FAAH and does not affect other enzymes involved in endocannabinoid metabolism. The exact mechanism by which BIA 10-2474 modifies FAAH is still under investigation, but it is thought to involve the formation of a reactive intermediate that reacts with a nucleophilic residue in the active site.
Biochemical and Physiological Effects:
In preclinical studies, BIA 10-2474 has been shown to produce analgesic and anxiolytic effects in animal models of pain and anxiety. These effects are mediated by the increased levels of endocannabinoids in the brain and peripheral tissues. BIA 10-2474 has also been shown to have anti-inflammatory and neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

BIA 10-2474 is a potent and selective inhibitor of FAAH, making it a valuable tool for studying the role of endocannabinoids in pain, mood, and other physiological processes. However, its irreversible binding to FAAH can also be a limitation, as it can lead to long-lasting effects that may not accurately reflect the physiological regulation of endocannabinoids. In addition, the toxicity and safety concerns associated with BIA 10-2474 make it a challenging molecule to work with in laboratory settings.

Future Directions

For research on BIA 10-2474 include:
1. Further investigation of the mechanism of action of BIA 10-2474 and its covalent modification of FAAH.
2. Development of safer and more selective FAAH inhibitors that do not have the toxic effects of BIA 10-2474.
3. Exploration of the therapeutic potential of FAAH inhibitors for the treatment of pain, anxiety, and neurodegenerative diseases.
4. Investigation of the role of endocannabinoids in other physiological processes, such as inflammation, metabolism, and immune function.
5. Development of new analytical methods for the detection and quantification of endocannabinoids and their metabolites in biological samples.

Synthesis Methods

The synthesis of BIA 10-2474 involves several steps starting from commercially available starting materials. The key step is the condensation of 3-cyano-1H-indole with 1,3-benzodioxole-5-carboxaldehyde to form the intermediate N-(1,3-benzodioxol-5-ylmethyl)-3-cyano-1H-indole-1-acetamide, which is then converted to the final product by reaction with acetic anhydride. The synthesis has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

BIA 10-2474 has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). Endocannabinoids are lipid signaling molecules that play important roles in regulating pain, mood, appetite, and other physiological processes. Inhibition of FAAH leads to increased levels of endocannabinoids, which can produce analgesic and anxiolytic effects.

properties

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(3-cyano-1H-indol-1-yl)acetamide

Molecular Formula

C19H15N3O3

Molecular Weight

333.3 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(3-cyanoindol-1-yl)acetamide

InChI

InChI=1S/C19H15N3O3/c20-8-14-10-22(16-4-2-1-3-15(14)16)11-19(23)21-9-13-5-6-17-18(7-13)25-12-24-17/h1-7,10H,9,11-12H2,(H,21,23)

InChI Key

BVOGMTMQYMRVTH-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=C(C4=CC=CC=C43)C#N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=C(C4=CC=CC=C43)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.